5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c1-13(2)7-12-11-6(14-7)4-3-9-10-5(4)8/h3H,1-2H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESFYMHEFCHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.
Amination and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of oxadiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 1,2,4-oxadiazole derivatives can selectively inhibit human carbonic anhydrases, which are implicated in tumor growth and metastasis. Compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cells, suggesting that modifications to the oxadiazole ring can enhance anticancer activity .
1.2 Inhibition of Kinases
The compound's structural analogs have been identified as selective inhibitors of p38 MAP kinase, a target in inflammatory diseases and cancer. The binding interactions within the ATP binding pocket of the kinase provide insights into the design of potent inhibitors. The optimization of these compounds has led to candidates that are currently undergoing clinical trials for their efficacy in treating inflammatory conditions .
2.1 Antimicrobial Properties
Research has highlighted the antimicrobial potential of oxadiazole derivatives, including those related to 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine. These compounds have shown activity against various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyrazole or oxadiazole rings can significantly influence biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Nitrogen atoms | Increased potency against cancer | |
| Alkyl groups | Enhanced solubility and bioavailability | |
| Aromatic rings | Improved binding affinity to targets |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives based on the pyrazole framework, it was found that compounds with specific substitutions exhibited IC50 values below 100 nM against pancreatic cancer cells (PANC-1). These findings underscore the importance of structural modifications for enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing novel oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The lead compound showed an MIC (minimum inhibitory concentration) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Anticancer Activity
Enzyme Inhibition
- GSK-3β Inhibition: The 2-amino-1,3,4-oxadiazole moiety in the target compound is predicted to form H-bonds with Tyr134 and Val135 in GSK-3β, similar to Compound 2 .
- Topo II Inhibition : Oxadiazole derivatives (e.g., Compound 10d) show docking scores surpassing doxorubicin, suggesting enhanced intercalation .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Dimethylamine at position 2 enhances lipophilicity, improving blood-brain barrier penetration relative to non-alkylated derivatives .
Biological Activity
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure incorporates a pyrazole and an oxadiazole moiety, which are known for their diverse biological properties.
The molecular formula of this compound is with a molecular weight of 194.19 g/mol. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole rings exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
- Immunomodulatory Effects : The compound may influence immune responses. Similar oxadiazole derivatives have been noted for their immunosuppressive and immunostimulatory properties .
Anticancer Studies
A study evaluated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity. For example, some compounds showed greater efficacy than doxorubicin against human breast adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induction of apoptosis via caspase activation |
| 5b | U937 | 12.50 | Cell cycle arrest at G0-G1 phase |
Immunomodulatory Activity
In a series of experiments focused on immunological activity, derivatives similar to the target compound were found to activate caspase cascades. This suggests a potential role in modulating immune responses through apoptosis induction in activated immune cells .
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The study revealed that the compound induced significant apoptosis and had a synergistic effect when combined with other chemotherapeutic agents .
- Immunomodulatory Effects : In another study, the compound was assessed for its ability to modulate T-cell responses in vitro. Results indicated that it could enhance T-cell proliferation while inhibiting regulatory T-cell functions .
Q & A
Basic Characterization Question
- Spectroscopy : Use (to confirm aromatic protons and dimethyl groups), (to resolve oxadiazole and pyrazole carbons), and FTIR (to identify N-H stretches at ~3300 cm and C=N/C-O bonds at 1600–1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., N4–C12: 1.290 Å vs. N2–C9: 1.311 Å) and dihedral angles between heterocycles (e.g., 7.97° between pyrazole and oxadiazole rings) .
How does the electronic configuration of the oxadiazole ring influence the compound's chemical reactivity and stability?
Advanced Reactivity Question
The oxadiazole’s electron-deficient nature (due to conjugation between N-O and C=N bonds) enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack. The shorter C–O bonds (1.36–1.39 Å vs. typical 1.42 Å) indicate partial double-bond character, stabilizing the ring but limiting flexibility . Substituents like dimethylamine donate electrons, modulating reactivity—this can be quantified via Hammett constants or DFT calculations.
What strategies can be employed to analyze and resolve contradictions in biological activity data across different studies?
Advanced Data Analysis Question
- Experimental Design : Adopt split-plot designs (e.g., randomized blocks with replicates) to account for variables like solvent, temperature, and biological models .
- Statistical Validation : Use ANOVA to identify outliers and confirm reproducibility. Cross-validate activity data (e.g., IC₅₀ values) with orthogonal assays (e.g., enzymatic vs. cell-based).
- Meta-Analysis : Compare structural analogs (e.g., ) to isolate substituent-specific effects on bioactivity.
How can molecular docking studies be designed to predict the interaction of this compound with potential biological targets?
Advanced Computational Question
- Target Selection : Prioritize receptors with known oxadiazole/pyrazole affinity (e.g., kinases, GPCRs) using databases like PDB or ChEMBL.
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) optimized for heterocycles.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. Adjust protonation states (e.g., pyrazole NH₂) to match physiological pH .
What are the key considerations in designing experiments to evaluate the antioxidant or antimicrobial properties of this compound?
Advanced Bioactivity Question
- Antioxidant Assays : Use DPPH/ABTS radical scavenging (10–100 µM concentration range) with ascorbic acid as a positive control. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) .
- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .
How do structural modifications at specific positions affect the compound's physicochemical properties?
Advanced Structure-Activity Relationship (SAR) Question
- Pyrazole NH₂ : Replacement with electron-withdrawing groups (e.g., NO₂) decreases solubility but enhances π-π stacking in hydrophobic pockets .
- Oxadiazole N,N-Dimethyl : Methyl groups increase logP (lipophilicity) by ~0.5 units, improving membrane permeability but reducing aqueous stability. This can be quantified via HPLC logk measurements .
What are the challenges in interpreting X-ray crystallography data for this compound, and how can they be mitigated?
Advanced Characterization Question
- Disorder : Flexible dimethyl groups may cause electron density smearing. Mitigate by collecting data at low temperature (100 K) and using restraints during refinement .
- Hydrogen Atoms : Use riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) .
- Twinning : Check for higher-symmetry space groups (e.g., P21/c vs. P1) using PLATON’s ADDSYM.
How can researchers address discrepancies in NMR splitting patterns when synthesizing derivatives?
Advanced Data Analysis Question
- Tautomerism : Pyrazole NH₂ protons may exhibit dynamic exchange. Use DMSO-d₆ to slow exchange and resolve splitting .
- Steric Effects : Bulky substituents (e.g., phenyl groups) cause anisotropic shielding. Apply 2D NMR (COSY, NOESY) to assign overlapping signals .
What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions?
Advanced Stability Study Question
- Accelerated Testing : Incubate at 40°C/75% RH for 1 month. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH Stability : Prepare buffers (pH 1–13) and quantify intact compound using UV-Vis (λmax ~270 nm for oxadiazole).
- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
